molecular formula C25H25N5O2 B2926136 (3-(1H-pyrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705890-25-0

(3-(1H-pyrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2926136
M. Wt: 427.508
InChI Key: ADKJBOKXEUKSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(1H-pyrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H25N5O2 and its molecular weight is 427.508. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-pyrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-pyrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds featuring pyrazole, oxadiazole, and methanone groups have been synthesized and characterized for their potential biological activities. These include antimicrobial, phytotoxic, anticancer, enzyme inhibitory, and antimycobacterial activities. For instance, pyrazoline derivatives have been explored for their antimicrobial and phytotoxic properties, demonstrating significant activity in some cases. Similarly, derivatives with structural similarities have been evaluated for their enzyme inhibitory activities against targets like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, revealing promising inhibitors (Amara Mumtaz et al., 2015) (A. Cetin et al., 2021).

Anticancer Evaluation

Certain compounds have been synthesized and their reactions with various nucleophiles assessed for anticancer evaluation. The structural motifs similar to the given compound suggest potential for anticancer activity, pending specific evaluations to determine efficacy against cancer cell lines (R. S. Gouhar & Eman M. Raafat, 2015).

Molecular Docking and Antimicrobial Activity

Molecular docking studies alongside antimicrobial assessments of related compounds indicate a potential for targeting bacterial and fungal pathogens. Such research underscores the importance of structural analysis and molecular modeling in identifying bioactive compounds with potential therapeutic applications (Kanubhai D. Katariya et al., 2021).

properties

IUPAC Name

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-18-7-2-3-11-22(18)24-27-23(32-28-24)15-19-8-5-13-29(17-19)25(31)20-9-4-10-21(16-20)30-14-6-12-26-30/h2-4,6-7,9-12,14,16,19H,5,8,13,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKJBOKXEUKSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-pyrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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